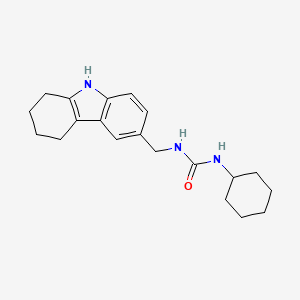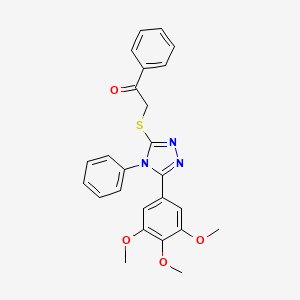![molecular formula C20H20N8O B2908542 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1251557-77-3](/img/structure/B2908542.png)
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyridazine, piperazine, and benzimidazole rings
准备方法
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.
Cyclization Reactions: : Formation of the pyridazine ring through cyclization reactions involving 1,4-dicarbonyl compounds.
Piperazine Introduction: : Introduction of the piperazine ring via nucleophilic substitution reactions.
Benzimidazole Formation: : Formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions are commonly used to introduce various substituents onto the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and iron powder.
Nucleophiles: : Common nucleophiles include ammonia, amines, and alkyl halides.
Major Products Formed
Oxidation Products: : Alcohols, ketones, and carboxylic acids.
Reduction Products: : Amines and alcohols.
Substitution Products: : Various substituted pyrazoles, pyridazines, piperazines, and benzimidazoles.
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antiparasitic properties.
Medicine: : Explored for its potential use as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:
Pyrazole derivatives: : Known for their diverse pharmacological effects.
Pyridazine derivatives: : Used in various chemical and biological applications.
Piperazine derivatives: : Commonly used in pharmaceuticals and agrochemicals.
Benzimidazole derivatives: : Widely used in medicinal chemistry.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(14-27-15-21-16-4-1-2-5-17(16)27)26-12-10-25(11-13-26)18-6-7-19(24-23-18)28-9-3-8-22-28/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPGKCNFGILEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)
![4,4,4-Trifluoro-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2908460.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine](/img/structure/B2908464.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)


![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide](/img/structure/B2908469.png)

![3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2908474.png)

![(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2908481.png)
![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)
